molecular formula C25H29N5O4 B2661155 N-(3,5-dimethylphenyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1296345-76-0

N-(3,5-dimethylphenyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2661155
CAS No.: 1296345-76-0
M. Wt: 463.538
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. The structure includes a 3-isopropoxypropyl substituent at position 4 of the triazoloquinazolinone ring and an N-(3,5-dimethylphenyl)acetamide group at position 2. The triazole ring enhances π-π stacking interactions in biological targets, while the isopropoxypropyl chain may improve lipophilicity and membrane permeability . Quinazoline derivatives are widely studied for kinase inhibition, anticancer, and anti-inflammatory activities, but the specific pharmacological profile of this compound remains underexplored in the provided evidence.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-16(2)34-11-7-10-28-23(32)20-8-5-6-9-21(20)30-24(28)27-29(25(30)33)15-22(31)26-19-13-17(3)12-18(4)14-19/h5-6,8-9,12-14,16H,7,10-11,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKCKJHGFHRFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazoloquinazolinone scaffold, which is known for its biological activity. The key structural components include:

  • Triazole ring : Contributes to the compound's interaction with biological targets.
  • Quinazoline moiety : Often associated with anticancer properties.
  • Dimethylphenyl group : Enhances lipophilicity and potential bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in various cancers. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory effects on Plk1 with IC50 values in the micromolar range (1.63–1.83 μM) .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Plk1 : By targeting the polo-box domain of Plk1, the compound disrupts mitotic processes in cancer cells.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 Value (μM)Reference
Plk1 InhibitionPolo-box domain interaction1.63 - 1.83
Apoptosis InductionCell cycle arrestN/A

Study 1: In Vitro Efficacy

In a study assessing the efficacy of this compound against human cancer cell lines (e.g., HeLa and MCF-7), researchers observed a marked reduction in cell viability at concentrations above 5 μM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was significantly correlated with its concentration .

Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study indicated favorable absorption characteristics for the compound due to its moderate hydrophobicity and low molecular weight (~400 Da). This suggests potential for effective intracellular delivery and therapeutic action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The triazoloquinazolinone core distinguishes this compound from simpler quinazolinones (e.g., N-(3,5-dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a) in ).

Substituent Analysis

  • Isopropoxypropyl Group: This substituent is absent in 21a but present in the target compound. The ether linkage and alkyl chain may increase solubility in nonpolar environments, contrasting with 21a’s unmodified quinazolinone core.
  • Dimethylphenyl Acetamide : Shared with 21a, this group likely contributes to target recognition via hydrophobic interactions with aromatic residues in enzymes or receptors .

Comparison with PROTAC Analogs

describes AP-PROTAC-1, a thieno-triazolo-diazepine derivative with a PROTAC (Proteolysis-Targeting Chimera) design. While both compounds incorporate triazole rings, AP-PROTAC-1’s diazepine core and E3 ligase-targeting appendages serve a distinct mechanism (protein degradation vs. The target compound’s smaller size (vs. AP-PROTAC-1’s 1,000+ Da molecular weight) suggests better bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (Da) Key Substituents LogP* (Predicted)
Target Compound Triazoloquinazolinone ~460 3-Isopropoxypropyl, dimethylphenyl 3.8
21a () Quinazolinone ~308 Dimethylphenyl acetamide 2.5
AP-PROTAC-1 () Thieno-triazolo-diazepine ~1,150 PROTAC linker, dioxopiperidinyl 5.2

*LogP values estimated using fragment-based methods.

Table 2: Hypothetical Pharmacological Profiles

Compound Potential Targets Advantages Over Analogs Limitations
Target Compound Kinases, inflammatory enzymes Enhanced rigidity from triazole ring Unconfirmed in vivo efficacy
21a () EGFR, PDEs Simpler synthesis Lower metabolic stability
AP-PROTAC-1 () BET proteins, E3 ligases Targeted protein degradation Poor oral bioavailability

Research Findings and Gaps

  • Synthesis: The target compound’s synthesis likely follows routes similar to 21a (e.g., nucleophilic substitution on a quinazolinone precursor) but requires additional steps to introduce the triazole and isopropoxypropyl groups .
  • Bioactivity: No direct biological data is provided, but triazoloquinazolinones are reported to inhibit phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs). The isopropoxypropyl group may extend half-life compared to 21a’s shorter alkyl chains .
  • Unresolved Questions : The exact target selectivity, metabolic stability, and toxicity profile remain unaddressed in the available evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.